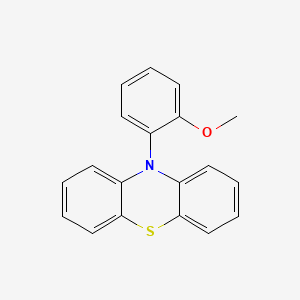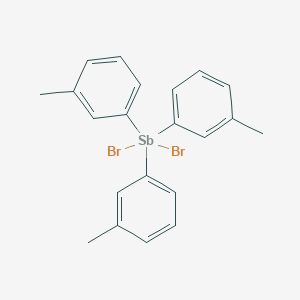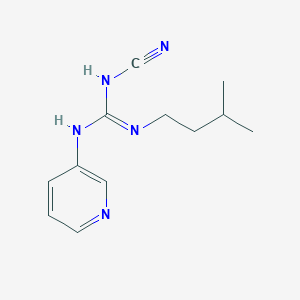![molecular formula C17H14N2O3 B14593997 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one CAS No. 61298-24-6](/img/structure/B14593997.png)
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 4-position and a 4-nitrophenylmethyl substituent at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-Nitrophenylmethyl Group: The 4-nitrophenylmethyl group can be attached to the 1-position through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing efficient purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-nitrophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Methyl-1-[(4-aminophenyl)methyl]quinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylquinolin-2(1H)-one: Lacks the 4-nitrophenylmethyl group, resulting in different biological activities.
1-[(4-Nitrophenyl)methyl]quinolin-2(1H)-one: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological properties.
4-Nitroquinoline-2(1H)-one: Lacks the 4-methyl and 1-[(4-nitrophenyl)methyl] groups, leading to different chemical and biological characteristics.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one is unique due to the presence of both the 4-methyl and 1-[(4-nitrophenyl)methyl] groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these substituents enhances its versatility as a building block in synthetic chemistry and its potential as a therapeutic agent.
Propriétés
Numéro CAS |
61298-24-6 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
4-methyl-1-[(4-nitrophenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-12-10-17(20)18(16-5-3-2-4-15(12)16)11-13-6-8-14(9-7-13)19(21)22/h2-10H,11H2,1H3 |
Clé InChI |
AANKINNYEZPZEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


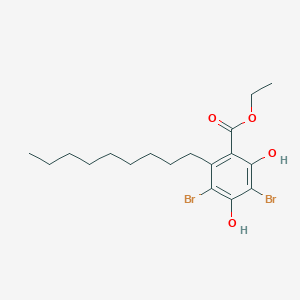
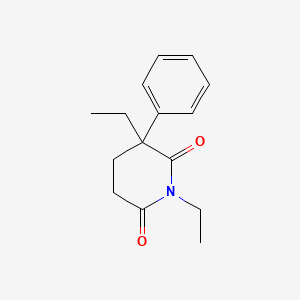
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
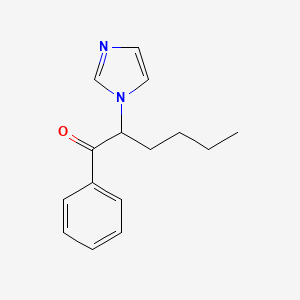
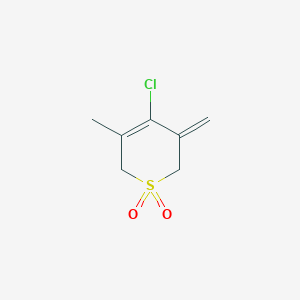
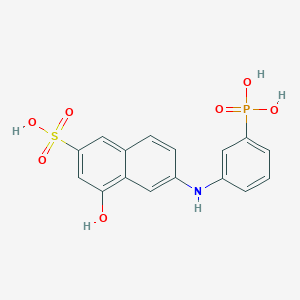

![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
